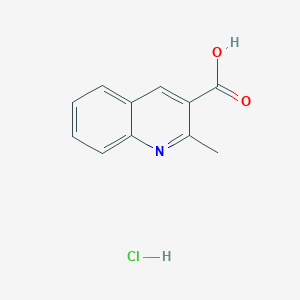

2-Methylquinoline-3-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methylquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHGVIQHHDYDHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103907-11-5 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103907-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-Methylquinoline-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinoline-3-carboxylic acid Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and aim to provide a practical framework for its preparation and analysis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a focal point of medicinal chemistry research. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. 2-Methylquinoline-3-carboxylic acid, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form is often preferred in drug development due to its improved solubility and stability.

Synthesis of 2-Methylquinoline-3-carboxylic acid

The synthesis of 2-methylquinoline-3-carboxylic acid can be effectively achieved through a variation of the Doebner reaction, a modification of the more general Doebner-von Miller quinoline synthesis.[1][2] This approach involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid.

Reaction Principle and Mechanistic Insight

The Doebner reaction for the synthesis of quinoline-4-carboxylic acids typically involves an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the 3-carboxylic acid isomer, a logical adaptation involves the reaction of an aniline with an α,β-unsaturated aldehyde and pyruvic acid. The reaction proceeds through a series of steps, including Michael addition, cyclization, dehydration, and oxidation to form the aromatic quinoline ring. The use of a strong acid catalyst is crucial for promoting the necessary condensation and cyclization steps.[3][4]

A plausible reaction pathway is outlined below:

Sources

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Methylquinoline-3-carboxylic acid hydrochloride

This guide provides a comprehensive exploration of the potential mechanisms of action for 2-Methylquinoline-3-carboxylic acid hydrochloride, a member of the quinoline-3-carboxylic acid class of compounds. While direct studies on this specific hydrochloride salt are limited, this document synthesizes the extensive research on structurally related quinoline derivatives to propose and detail likely biological activities and molecular targets. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding and a practical framework for empirical validation.

Section 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged structure" in drug discovery. Derivatives of quinoline have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The diverse bioactivities of these compounds are largely attributable to the versatility of the quinoline ring system, which allows for a wide array of substitutions, thereby influencing their physicochemical properties and biological targets.

The presence of the carboxylic acid group at the 3-position is a critical feature of the titular compound and its analogues. This functional group can play a significant role in the molecule's pharmacokinetic and pharmacodynamic profiles, including its potential for selective accumulation in the acidic microenvironment of solid tumors.[3]

Section 2: Postulated Mechanisms of Action of this compound

Based on the established activities of related quinoline-3-carboxylic acid derivatives, several plausible mechanisms of action can be proposed for this compound. These compounds often exhibit pleiotropic effects, engaging multiple cellular pathways to elicit their biological response.[1]

Antiproliferative and Pro-Apoptotic Effects in Cancer

A significant body of research points to the potent antiproliferative activity of quinoline derivatives against various cancer cell lines.[3][4] The proposed mechanisms underpinning this activity are multifaceted and include:

-

Induction of Cell Cycle Arrest: Quinoline compounds have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

Promotion of Apoptosis: These molecules can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.

-

Inhibition of Angiogenesis: By impeding the formation of new blood vessels, these compounds can starve tumors of the nutrients they need to grow.

-

Disruption of Cell Migration: This action can prevent the metastasis of cancer cells to other parts of the body.[1]

A key hypothesis is that the acidic nature of the carboxylic acid moiety enhances the selective uptake of the compound into the relatively acidic environment of tumor tissues, thereby increasing its local concentration and efficacy.[3]

Inhibition of Key Cellular Enzymes

The quinoline scaffold has been identified as a pharmacophore for the inhibition of several critical enzymes involved in cellular signaling and maintenance. The potential targets for this compound include:

-

Protein Kinases: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation.[5]

-

Sirtuins: Certain 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated inhibitory activity against SIRT3, a member of the sirtuin family of deacetylases involved in cellular metabolism and cancer.[6]

-

Histone Deacetylases (HDACs): The 2-phenylquinoline-4-carboxylic acid scaffold has also been utilized to develop potent HDAC inhibitors, which are a well-established class of anticancer agents.[7]

-

Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. Quinoline-based molecules are known to target topoisomerases.[1]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an antiproliferative effect.

Caption: Putative signaling pathways inhibited by 2-Methylquinoline-3-carboxylic acid HCl.

Anti-inflammatory Activity

Several quinoline-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[4] This activity is often evaluated in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in macrophages. The potential for this compound to act as an anti-inflammatory agent warrants investigation, as this could represent a valuable therapeutic application.

Section 3: Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is recommended. The following protocols provide a framework for this investigation.

In Vitro Antiproliferation and Cytotoxicity Assays

The initial step is to assess the compound's effect on cancer cell viability and proliferation.

Protocol 1: MTT/MTS Assay for Cell Viability

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, K562, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

The following diagram outlines the experimental workflow for determining the antiproliferative activity.

Caption: Experimental workflow for assessing antiproliferative activity.

Cell Cycle and Apoptosis Assays

To investigate the underlying cause of reduced cell viability, cell cycle analysis and apoptosis assays are crucial.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

-

Cell Treatment: Treat the selected cancer cell line with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Annexin V/PI Staining for Apoptosis

-

Cell Treatment: Treat cells as described in Protocol 2.

-

Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Target-Based Enzymatic Assays

To identify specific molecular targets, a panel of enzymatic assays should be performed.

Protocol 4: Kinase, Sirtuin, and HDAC Inhibition Assays

-

Assay Setup: Utilize commercially available in vitro assay kits for a panel of relevant kinases (e.g., CK2), sirtuins (e.g., SIRT1, SIRT2, SIRT3), and HDACs.

-

Compound Incubation: Incubate the recombinant enzymes with their respective substrates in the presence of varying concentrations of this compound.

-

Signal Detection: Measure the enzyme activity based on the assay-specific detection method (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Determine the IC50 values for the inhibition of each enzyme.

Table 1: Summary of Proposed In Vitro Assays

| Assay | Purpose | Key Readout(s) |

| MTT/MTS Assay | To determine the effect on cell viability and proliferation. | IC50 values |

| Flow Cytometry (Cell Cycle) | To assess the impact on cell cycle progression. | Percentage of cells in G0/G1, S, and G2/M phases |

| Annexin V/PI Staining | To quantify the induction of apoptosis. | Percentage of apoptotic and necrotic cells |

| Enzymatic Inhibition Assays | To identify direct molecular targets. | IC50 values for specific enzyme inhibition |

Section 4: Concluding Remarks and Future Directions

The available evidence strongly suggests that this compound possesses the potential for significant biological activity, particularly in the realm of oncology. The proposed mechanisms of action, including the induction of cell cycle arrest and apoptosis via the inhibition of key cellular enzymes, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear and logical path to elucidating the precise molecular mechanisms of this promising compound. Future studies should also explore its potential as an anti-inflammatory agent and investigate its in vivo efficacy and safety in preclinical models. The structural versatility of the quinoline scaffold also presents opportunities for structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.

References

- Benchchem. (n.d.). This compound | 103907-11-5.

- Singh, P., & Kumar, V. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(4), 229-232.

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169.

- Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20137-20161.

- Ahamed, L. S., et al. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Physics: Conference Series, 1294, 052033.

- Khan, I., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 25(11), 2537.

- Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4947.

- Sigma-Aldrich. (n.d.). 2-Methyl-quinoline-3-carboxylic acid.

- Santa Cruz Biotechnology. (n.d.). 2-methylquinoline-3-carboxylic acid.

- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846820.

- Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928536.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

biological activity of 2-Methylquinoline-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methylquinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] Its structural rigidity, electron-deficient nature, and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutic agents.[2] Within this broad class, derivatives of 2-Methylquinoline-3-carboxylic acid have emerged as a focal point of research, demonstrating significant potential across several therapeutic areas, including oncology, inflammation, and infectious diseases.

This technical guide offers a comprehensive exploration of the biological activities of these specific derivatives. We will delve into the molecular mechanisms underpinning their efficacy, present quantitative data from key studies, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that govern their potency and selectivity.

Antiproliferative and Anticancer Activity

Derivatives of quinoline-3-carboxylic acid have shown remarkable potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4][5][6] The strategic placement of a carboxylic acid group at the 3-position, particularly in comparison to their ester parent compounds, can significantly enhance selectivity for cancer cells over non-cancerous cells.[4][6] This improved selectivity is partly attributed to the change in the compound's pKa, which promotes greater accumulation in the acidic microenvironment characteristic of solid tumors.[4][6]

Core Mechanisms of Action

The antiproliferative effects of these quinoline derivatives are not monolithic; they operate through a multi-pronged attack on cancer cell physiology.

-

Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis.[7] These compounds can modulate the delicate balance of pro-apoptotic and anti-apoptotic proteins. For instance, they can upregulate proteins like Bax while downregulating Bcl-2, leading to mitochondrial membrane disruption, cytochrome c release, and the subsequent activation of the caspase cascade.[7]

-

Cell Cycle Arrest: Quinoline carboxylic acid derivatives can halt the relentless proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M or S phases.[7] This prevents the cells from completing the division process. The underlying mechanism often involves the modulation of key cell cycle regulators like cyclin-dependent kinases (CDKs).[7]

-

Enzyme Inhibition: Certain derivatives function as potent inhibitors of crucial enzymes that are overactive in many cancers.

-

Protein Kinase CK2 Inhibition: Protein kinase CK2 is a key player in cell growth, proliferation, and suppression of apoptosis. Specific 2-aminoquinoline-3-carboxylic acid derivatives have been identified as effective inhibitors of CK2, with IC50 values in the low micromolar range.[8]

-

Topoisomerase Inhibition: Topoisomerases are essential for DNA replication and repair. By targeting these enzymes, some quinoline derivatives can induce catastrophic DNA damage, leading to cell death.[7]

-

Histone Deacetylase (HDAC) Inhibition: More complex derivatives incorporating the quinoline-4-carboxylic acid scaffold have been developed as selective HDAC3 inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[9]

-

Caption: Key anticancer mechanisms of quinoline-3-carboxylic acid derivatives.

Quantitative Antiproliferative Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar range | [4] |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar range | [4] |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Significant Growth Inhibition | [3][5] |

| 2-aminoquinoline-3-carboxylic acid derivatives (CK2 Inhibitors) | N/A (Enzymatic Assay) | 0.65 - 18.2 | [8] |

| 2-phenylquinoline-4-carboxylic acid derivative (D28, HDAC3 Inhibitor) | N/A (Enzymatic Assay) | 24.45 | [9] |

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methylquinoline-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their antiproliferative effects.[10]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plates for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Quinoline carboxylic acid derivatives have demonstrated impressive anti-inflammatory properties, in some cases comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[3][5]

Mechanism of Action: NF-κB Pathway Inhibition

A central mechanism for the anti-inflammatory effects of quinoline derivatives is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a master regulator of the inflammatory response.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Several studies indicate that quinoline derivatives can inhibit the activation of this pathway, thereby suppressing the downstream inflammatory cascade.[11]

Caption: Proposed inhibition of the NF-κB pathway by quinoline derivatives.

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This in vitro assay is a cornerstone for screening potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate until they reach 80-90% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the 2-methylquinoline-3-carboxylic acid derivatives for 1-2 hours.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control). Include a positive control with a known anti-inflammatory agent (e.g., indomethacin).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement (Griess Assay): NO is unstable, so its production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm. A purple/magenta color indicates the presence of nitrite.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-only treated cells. A parallel cell viability assay (e.g., MTT) is crucial to ensure the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[11]

Antimicrobial Activity

The quinoline core is famously associated with antimicrobial drugs, particularly the fluoroquinolone antibiotics. Derivatives of 2-methylquinoline-3-carboxylic acid also possess notable antimicrobial properties, representing a promising avenue for the development of new anti-infective agents.[13][14]

Spectrum of Activity

Studies have demonstrated that various substituted quinoline-3-carboxylic acids are active against a range of pathogens, including:

-

Gram-positive bacteria (e.g., Staphylococcus aureus)[14]

-

Gram-negative bacteria (e.g., Escherichia coli)[14]

-

Fungi (e.g., Candida species)[13]

The specific substitutions on the quinoline ring are critical for determining the potency and spectrum of activity. For instance, the synthesis of 2-alkylsulfanyl-3-quinoline carboxylic acid amides and other 4-substituted derivatives has yielded compounds with tested antibacterial efficacy.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

-

Inoculum Preparation: Grow the test microorganism (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Synthesis Strategies

The creation of diverse libraries of 2-methylquinoline-3-carboxylic acid derivatives for biological screening relies on efficient and versatile synthetic methodologies. A common approach involves multi-step syntheses starting from commercially available materials like aniline.[15] One-pot protocols are particularly valuable for their efficiency. For instance, a simple and concise one-pot synthesis involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with hydroxyquinolines, followed by hydrolysis to yield the final carboxylic acid derivative.[16][17] More advanced metal-free methods have also been developed, using tandem cyclization strategies to build the quinoline core from precursors like 2-styrylanilines and 2-methylquinolines, offering an environmentally friendly route to these valuable compounds.[18][19]

Conclusion and Future Directions

The 2-Methylquinoline-3-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a compelling duality of action, particularly as both antiproliferative and anti-inflammatory agents.[3][5] Their ability to modulate critical cellular pathways, from NF-κB signaling in inflammation to the induction of apoptosis in cancer, underscores their significant therapeutic potential.

Future research should be directed towards several key areas:

-

Systematic SAR Studies: A deeper exploration of the chemical space around the core scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Specific Molecular Targets: While broad pathway effects like NF-κB inhibition are known, identifying the precise protein targets of these compounds will enable more rational drug design.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic window.

The evidence strongly supports that continued investigation into 2-methylquinoline-3-carboxylic acid derivatives will yield next-generation candidates for treating cancer, inflammatory disorders, and infectious diseases.

References

-

Al-Majdhoub, M., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. Available at: [Link]

-

Al-Majdhoub, M., et al. (2020). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. Available at: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

-

Rani, P., et al. (2022). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Available at: [Link]

-

Amin, M. A., Ibrahim, E. I., & Abady, M. I. A. (n.d.). Synthesis and antimicrobial activity of 2-alkylsulfanyl-3-quinoline carboxylic acid derivatives. Organic Chemistry: An Indian Journal. Available at: [Link]

-

Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 31. Available at: [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Sci-Hub. Available at: [Link]

-

El-Sayed, O. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

-

Alemu, A., et al. (2022). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. Available at: [Link]

-

El-Sayed, O. A., et al. (2002). Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents. Sci-Hub. Available at: [Link]<403::aid-ardp403>3.0.co;2-9

-

Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

-

Wang, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

-

Wang, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. National Institutes of Health (NIH). Available at: [Link]

-

Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

-

Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs - ProQuest [proquest.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. Sci-Hub. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives / hc, 2013 [sci-hub.ru]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 2-Methylquinoline-3-carboxylic acid hydrochloride: A Technical Guide for Researchers

Introduction

2-Methylquinoline-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline, a structural motif present in numerous biologically active compounds, a thorough understanding of its structural and electronic properties is paramount for its application in novel therapeutic agents. This technical guide provides an in-depth analysis of this compound utilizing the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for interpretation rooted in the principles of spectroscopic analysis and the specific nuances of this molecule's hydrochloride salt form.

The hydrochloride salt form introduces specific spectroscopic signatures that are critical for its correct identification and characterization. The protonation of the quinoline nitrogen and the state of the carboxylic acid group under these conditions significantly influence the resulting spectra. This guide will dissect these effects, providing a clear rationale for the interpretation of the spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR provides definitive information on the substitution pattern and the electronic environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, and the acidic proton of the carboxylic acid, as well as the proton on the nitrogen. The protonation of the quinoline nitrogen will lead to a general downfield shift of the aromatic protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.[1]

-

Aromatic Protons (δ 7.5-9.0 ppm): The protons on the quinoline ring will appear in this region. The exact chemical shifts and coupling patterns will depend on their position relative to the substituents and the protonated nitrogen. The proton at position 4 is expected to be a singlet and significantly downfield due to its proximity to the carboxylic acid and the deshielding effect of the quinoline ring. The protons on the benzo- part of the quinoline ring will show characteristic doublet and triplet splitting patterns.

-

Methyl Protons (δ ~2.8 ppm): The protons of the methyl group at position 2 will appear as a singlet in this region.

-

Carboxylic Acid and N-H Protons (δ > 10 ppm): The carboxylic acid proton and the proton on the nitrogen are expected to be highly deshielded and may appear as broad singlets. Their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~165-175 ppm): The carbon of the carboxylic acid group is expected to appear in this downfield region.[2]

-

Aromatic Carbons (δ ~120-150 ppm): The carbon atoms of the quinoline ring will resonate in this range. The carbons directly attached to the nitrogen and the carbon bearing the carboxylic acid group will be at the lower field end of this range.[3]

-

Methyl Carbon (δ ~20-25 ppm): The methyl group carbon will appear at the upfield end of the spectrum.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 9.0 | m |

| -CH₃ | ~2.8 | s |

| -COOH & -NH⁺ | >10 | br s |

| Carbon | Expected Chemical Shift (ppm) |

| -C=O | ~165 - 175 |

| Aromatic-C | ~120 - 150 |

| -CH₃ | ~20 - 25 |

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum will be characterized by the vibrations of the carboxylic acid, the aromatic quinoline ring, and the effects of the hydrochloride salt formation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

IR Spectral Interpretation

The IR spectrum of this compound will show characteristic absorption bands. The formation of the hydrochloride salt will have a pronounced effect on the spectrum. The protonation of the quinoline nitrogen will give rise to N-H stretching and bending vibrations. The carboxylic acid will likely exist in a protonated state, but its characteristic broad O-H stretch may be superimposed with the N-H stretching bands.

-

O-H and N-H Stretching (3400-2500 cm⁻¹): A very broad absorption is expected in this region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid.[4] This will likely overlap with the N-H stretching vibration of the protonated quinoline nitrogen.

-

C=O Stretching (1730-1700 cm⁻¹): A strong absorption band in this region is indicative of the carbonyl group of the carboxylic acid.[2] Conjugation with the quinoline ring may shift this to a slightly lower wavenumber.

-

C=C and C=N Stretching (1620-1450 cm⁻¹): Multiple sharp to medium intensity bands in this region are characteristic of the aromatic quinoline ring.

-

C-O Stretching and O-H Bending (1300-1200 cm⁻¹ and 1440-1395 cm⁻¹): These bands are also associated with the carboxylic acid group.[4]

-

N-H Bending (~1600 cm⁻¹): A medium intensity band in this region can be attributed to the bending vibration of the N-H bond of the protonated quinoline.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| O-H and N-H stretch | 3400 - 2500 | Broad, Strong |

| C=O stretch | 1730 - 1700 | Strong |

| C=C and C=N stretch | 1620 - 1450 | Medium-Strong |

| N-H bend | ~1600 | Medium |

| C-O stretch | 1300 - 1200 | Medium |

| Table 2: Key IR Absorption Bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the hydrochloride is typically lost during the ionization process, and the mass spectrum will reflect the fragmentation of the free base.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum, typically in positive ion mode for ESI.

Mass Spectral Interpretation

The molecular weight of 2-Methylquinoline-3-carboxylic acid is 187.19 g/mol . In the mass spectrum, the molecular ion peak ([M]⁺˙) or the protonated molecule ([M+H]⁺) is expected at m/z 187 or 188, respectively. The fragmentation pattern will be dictated by the stability of the quinoline ring and the presence of the methyl and carboxylic acid groups.

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): Expected at m/z 187 or 188.

-

Loss of H₂O ([M+H - H₂O]⁺): A peak at m/z 170 may be observed due to the loss of a water molecule from the carboxylic acid group.[5]

-

Loss of COOH ([M - COOH]⁺): Fragmentation of the carboxylic acid group can lead to a peak at m/z 142.[6]

-

Loss of CO₂ ([M - CO₂]⁺˙): Decarboxylation can result in a fragment at m/z 143.

-

Quinoline Ring Fragmentation: Further fragmentation of the quinoline ring system may occur, leading to characteristic ions of the quinoline core.

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of this compound.

Caption: Integrated workflow for the spectroscopic analysis.

Visualization of Mass Spectrometry Fragmentation

The following diagram illustrates a plausible fragmentation pathway for 2-Methylquinoline-3-carboxylic acid in a mass spectrometer.

Caption: Plausible MS fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The interpretation of the data, with careful consideration of the effects of the hydrochloride salt form, is crucial for its accurate identification and for understanding its chemical properties. This guide provides the foundational knowledge and experimental framework for researchers working with this and related quinoline derivatives, facilitating its application in drug discovery and development.

References

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

RSC Publishing. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

-

ConnectSci. (n.d.). The analysis of the proton magnetic resonance spectra of heteroaromatic systems. II. Quinoline and its mononitroderivatives. Australian Journal of Chemistry. Retrieved from [Link]

-

Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]

-

Journal of Chemical Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass spectra of labelled methylquinolines. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-fluoro-2-methylquinoline-3-carboxylic acid hydrochloride (C11H8FNO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylquinoline-6-carboxylic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

-

ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

Sources

Introduction: A Serendipitous Spark in Antibacterial Research

An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

The story of quinoline carboxylic acids, a cornerstone of modern antibacterial therapy, does not begin with a targeted search but with a moment of serendipity. In 1962, while working on the synthesis of the antimalarial drug chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a curious byproduct: 1-ethyl-7-methyl-1,8-naphthyridine-4-one-3-carboxylic acid.[1][2] This compound, later named nalidixic acid, was the progenitor of the entire quinolone class of antibiotics.[1][3] Though technically a naphthyridine, it is universally considered the first quinolone drug.[1] Its discovery marked the dawn of a new era in synthetic antibacterial agents, distinct from the mold-derived penicillins and other natural antibiotics that had dominated the field.[2][4]

Initially, nalidixic acid's clinical utility was limited. It demonstrated modest activity, primarily against Gram-negative bacteria like Escherichia coli, and its low oral absorption and rapid development of resistance confined its use to treating uncomplicated urinary tract infections (UTIs).[2][5] However, the discovery of its novel mechanism of action—the inhibition of bacterial DNA synthesis—and its unique chemical scaffold ignited a decades-long journey of medicinal chemistry exploration.[2][6] This guide chronicles that journey, from the initial discovery through the rational design of highly potent successors that have become indispensable in clinical practice.

The First Generation: The Dawn of a New Antibacterial Class

The first generation of quinolones, emerging in the 1960s and 1970s, was characterized by the non-fluorinated quinolone and naphthyridone core structures. Following the clinical introduction of nalidixic acid in 1967, other first-generation agents were developed, including pipemidic acid, oxolinic acid, and cinoxacin.[1][7]

These early compounds offered only marginal improvements over nalidixic acid and shared its primary limitations: a narrow spectrum of activity and suboptimal pharmacokinetics, making them unsuitable for systemic infections.[1][5] The introduction of a piperazinyl group at the C7-position in compounds like pipemidic acid was a notable step, broadening the spectrum to include Pseudomonas aeruginosa, a significant breakthrough that hinted at the untapped potential of the quinolone scaffold.[5][8]

The primary mechanism of resistance to these early agents was quickly identified as mutations in the bacterial chromosome, specifically in the genes encoding for the subunits of DNA gyrase.[6] This rapid emergence of resistance was a significant clinical drawback and a major impetus for the development of more potent successors.[6]

The Second Generation: The Fluorine Revolution

The true therapeutic potential of the quinolone class was unlocked in the late 1970s and early 1980s with a pivotal chemical modification: the introduction of a fluorine atom at the C-6 position of the quinolone ring.[8][9] This innovation gave rise to the fluoroquinolones , a new generation of drugs with dramatically enhanced potency and a broader spectrum of activity.[6][7]

Flumequine, developed in 1976, was the first monofluoroquinolone and provided the initial evidence that modifying the core structure could improve activity against Gram-positive bacteria.[6] However, the real breakthrough came with the development of norfloxacin in 1978.[5] Norfloxacin combined the C-6 fluorine with the C-7 piperazinyl side-chain, resulting in a compound with significantly improved activity against a wide range of Gram-negative bacteria, including resistant strains, and better pharmacokinetic properties than its predecessors.[5][6]

The success of norfloxacin triggered intense research, leading to the patenting of numerous fluoroquinolones, including ciprofloxacin in 1981.[5][6] Ciprofloxacin and its contemporary, ofloxacin, became the archetypes of the second-generation fluoroquinolones. They offered several key advantages:

-

Expanded Spectrum: High activity against Enterobacteriaceae and P. aeruginosa.[6]

-

Improved Pharmacokinetics: Better oral absorption and tissue penetration, allowing for the treatment of systemic infections, including respiratory tract infections.[5][10]

-

Enhanced Potency: Significantly more active than the first-generation compounds.[6]

Structure-Activity Relationship: The Keys to Potency

The success of the second generation was a direct result of understanding the structure-activity relationship (SAR) of the quinolone nucleus. The core pharmacophore consists of a bicyclic skeleton with a carboxylic acid at position 3 and a keto group at position 4, both essential for activity.[4]

Third and Fourth Generations: Refining the Spectrum and Safety

While the second-generation fluoroquinolones were highly successful, their activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and anaerobes was limited. This clinical need drove the development of third- and fourth-generation agents in the 1990s and beyond.[10][11]

These "respiratory quinolones" are characterized by modifications that enhance their activity against Gram-positive pathogens and atypical bacteria.[10]

-

Third Generation: Levofloxacin (the L-isomer of ofloxacin) showed improved activity against pneumococci.[11][12]

-

Fourth Generation: Moxifloxacin and gemifloxacin further expanded the spectrum to include potent activity against anaerobes and resistant Gram-positive strains.[2][11]

This evolution was achieved through further refinement of the side chains, particularly at the C-7 and N-1 positions, demonstrating a mature understanding of the quinolone SAR.[11]

| Generation | Key Compounds | Year Introduced | Key Structural Features | Primary Spectrum of Activity |

| First | Nalidixic Acid, Pipemidic Acid | 1962 | Non-fluorinated naphthyridone/quinolone core | Narrow; primarily Gram-negative enteric bacilli (UTIs)[10] |

| Second | Norfloxacin, Ciprofloxacin | 1978 | 6-Fluoro group, C-7 piperazine ring | Broad; excellent Gram-negative (inc. P. aeruginosa), moderate Gram-positive[5][6] |

| Third | Levofloxacin | ~1990s | Modified C-7 and N-1 side chains | Expanded Gram-positive (inc. S. pneumoniae), atypical pathogens[10][11] |

| Fourth | Moxifloxacin, Gemifloxacin | ~1990s-2000s | Bulky C-7 substituents | Broad; enhanced Gram-positive and anaerobic coverage[2][10] |

| Year of discovery/patent or clinical introduction may vary. |

Mechanism of Action: A Tale of Two Topoisomerases

The bactericidal effect of quinolones stems from their unique ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[2][5] These enzymes are critical for managing the topology of DNA during replication, transcription, and repair.[6]

-

Enzyme Binding: The quinolone molecule intercalates with the bacterial DNA and binds to the DNA gyrase or topoisomerase IV enzyme.

-

Cleavage Complex Stabilization: This binding traps the enzyme in a state where it has cleaved the DNA strands but cannot reseal them, forming a stable quinolone-enzyme-DNA complex.[3]

-

DNA Damage and Cell Death: The accumulation of these stalled complexes leads to double-strand DNA breaks, triggering the bacterial SOS response and ultimately resulting in rapid cell death.[4][6]

The selective toxicity of quinolones arises because the comparable topoisomerase enzymes in mammalian cells are significantly less susceptible to inhibition at clinically achievable concentrations.[6]

Historical Synthesis Methodologies

The construction of the quinoline carboxylic acid scaffold has been a subject of organic chemistry research for over a century. Several classic named reactions have been instrumental in the synthesis of these compounds and their precursors.

The Pfitzinger Reaction (1886)

A foundational method for synthesizing quinoline-4-carboxylic acids. It involves the reaction of isatin with a carbonyl compound in the presence of a strong base.[13][14]

Experimental Protocol: Synthesis of 3-Hydroxycinchoninic Acid (A Pfitzinger Reaction Example) This protocol is adapted from a verified procedure for illustrative purposes.[13]

-

Preparation of Isatin Solution: In a suitable multi-necked flask, dissolve 8 moles of potassium hydroxide in 900 ml of water. Heat and stir the solution, then add 1 mole of isatin.

-

Addition of Carbonyl Compound: To the resulting orange-yellow solution, add a solution of 1 mole of chloropyruvic acid in 225 ml of water over approximately 15 minutes. It is crucial to maintain the reaction temperature between 55-60°C.

-

Reaction: Stir the mixture vigorously at 55-60°C for 4 hours. After the heating period, allow the reaction to stand and cool to room temperature overnight.

-

Work-up and Isolation: Filter the reaction mixture. Carefully acidify the filtrate with concentrated hydrochloric acid to precipitate the product. The resulting solid, 3-hydroxycinchoninic acid, can then be collected by filtration, washed, and dried.

The Doebner Reaction

Another classical method, the Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[15][16] This method is particularly versatile as a wide variety of substituted anilines and aldehydes can be used.[17]

Conclusion and Future Perspectives

From an accidental discovery in a chemical distillate, the quinoline carboxylic acids have evolved over more than five decades into one of the most important and widely prescribed classes of synthetic antibiotics.[2][6] The journey from nalidixic acid to the modern fluoroquinolones is a testament to the power of medicinal chemistry and rational drug design. By systematically modifying the core scaffold, scientists were able to overcome initial limitations, dramatically enhancing potency, expanding the spectrum of activity, and improving pharmacokinetic profiles.[7][11]

While challenges such as increasing bacterial resistance and safety concerns remain, the quinolone story is far from over.[2][12] Ongoing research continues to explore new derivatives and hybrid molecules to combat resistant pathogens. The rich history of the quinoline carboxylic acids serves as a powerful case study in drug development, illustrating how a single lead compound can, through persistent scientific inquiry and innovation, give rise to a globally significant class of therapeutic agents.

References

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. Available at: [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. PubMed. Available at: [Link]

-

Bisyarina, P. N., & Trizna, E. Y. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

-

Hayakawa, I. (2003). [The history of the development and changes of quinolone antibacterial agents]. PubMed. Available at: [Link]

-

Yi, S. (2020). Quinolones: Historical development and use. Infection Update. Available at: [Link]

-

Wikipedia. (n.d.). Nalidixic acid. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Andriole, V. T. (2005). The fluoroquinolone antibacterials: past, present and future perspectives. PubMed. Available at: [Link]

-

Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. Available at: [Link]

-

Fernández-Pérez, F. J. (2004). The history of fluoroquinolones. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Nalidixic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Emmerson, A. M., & Jones, A. M. (2003). The quinolones: Decades of development and use. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). The chronology of the quinolones (1949 to the present). ResearchGate. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Quinoline. In Wikipedia. Retrieved January 15, 2026, from [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. Available at: [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 3. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 11. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quinoline - Wikipedia [en.wikipedia.org]

- 17. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 2-Methylquinoline-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methylquinoline-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This compound, a synthetically accessible derivative, represents a promising starting point for the discovery of novel therapeutics. This guide provides an in-depth analysis of its potential therapeutic targets, grounded in existing literature on analogous compounds. We will explore key molecular targets in oncology, inflammation, and infectious diseases, and for each, we will delineate the scientific rationale, proposed mechanism of action, and a self-validating system of experimental protocols for target validation and characterization. This document is intended to serve as a strategic roadmap for researchers embarking on the preclinical evaluation of this compound and its derivatives.

Introduction to this compound

This compound belongs to the quinoline carboxylic acid class of compounds. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in both natural products and synthetic drugs. The addition of a carboxylic acid group at the 3-position and a methyl group at the 2-position creates a molecule with specific physicochemical properties that can influence its biological activity. The hydrochloride salt form is often used to improve solubility and stability. While direct studies on this specific hydrochloride salt are limited, the broader family of quinoline-3-carboxylic acid derivatives has been shown to possess significant antiproliferative, anti-inflammatory, and antimicrobial properties. This guide will synthesize these findings to propose and validate potential therapeutic targets for this compound.

Potential Therapeutic Target in Oncology: Protein Kinase CK2

Rationale and Mechanistic Overview

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. It plays a crucial role in promoting cell growth, proliferation, and survival, and in suppressing apoptosis. CK2 phosphorylates a vast array of substrates involved in key cellular processes, making it an attractive target for cancer therapy. A study on derivatives of 3-quinoline carboxylic acid identified several compounds that inhibit CK2 with IC50 values in the micromolar range. This provides a strong rationale for investigating this compound as a potential CK2 inhibitor.

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the CK2α catalytic subunit, thereby preventing the phosphorylation of its downstream substrates. This inhibition would be expected to lead to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on high CK2 activity.

Experimental Validation Workflow

A tiered approach is recommended for validating CK2 as a target. This workflow is designed to first confirm direct enzymatic inhibition and then to establish a cellular mechanism of action.

Fig 2. Workflow for topoisomerase target validation.

This assay measures the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

-

Materials:

-

Human Topoisomerase I.

-

Supercoiled plasmid DNA (e.g., pBR322).

-

Topoisomerase I Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, 0.5 mM DTT).

-

This compound.

-

5x Gel Loading Dye.

-

1% Agarose gel in TAE buffer.

-

Ethidium bromide or other DNA stain.

-

-

Procedure:

-

On ice, prepare reaction tubes. To each tube, add assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Add purified Topoisomerase I to all tubes except the negative control.

-

Incubate the reactions for 30 minutes at 37°C.

-

Stop the reaction by adding gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at 80-100V until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-compound control.

-

| Lane | Description | Expected Result (Active Compound) |

| 1 | Supercoiled DNA (no enzyme) | Single fast-migrating band |

| 2 | DNA + Topo I (no compound) | Single slow-migrating (relaxed) band |

| 3-N | DNA + Topo I + Compound | Dose-dependent increase in supercoiled band |

This immunofluorescence assay quantifies DNA double-strand breaks in cells, a hallmark of topoisomerase inhibitor activity.

-

Materials:

-

HCT116 or other cancer cell line.

-

Cells grown on glass coverslips in a 24-well plate.

-

This compound.

-

4% Paraformaldehyde (PFA) for fixation.

-

0.3% Triton X-100 in PBS for permeabilization.

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139).

-

Alexa Fluor-conjugated anti-mouse secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

-

-

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 6-24 hours). Include a known topoisomerase inhibitor (e.g., etoposide) as a positive control.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash and permeabilize the cells with 0.3% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary γ-H2AX antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash and mount the coverslips onto slides using mounting medium with DAPI.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus. A significant, dose-dependent increase in foci indicates DNA damage.

-

Potential Therapeutic Targets in Inflammation

Rationale and Mechanistic Overview

Quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties. Inflammation is a key driver of many chronic diseases, including arthritis, inflammatory bowel disease, and certain cancers. A potential mechanism for the anti-inflammatory action of this compound could be the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous cytokines, chemokines, and adhesion molecules.

Experimental Validation Workflow

The workflow will first assess the compound's ability to suppress inflammatory responses in a relevant cell model and then dissect the molecular mechanism by examining key signaling events in the NF-κB pathway.

Fig 3. Workflow for validating anti-inflammatory activity.

This protocol measures the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM with 10% FBS.

-

LPS from E. coli O111:B4.

-

This compound.

-

Mouse TNF-α ELISA Kit.

-

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.

-

The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound. Pre-incubate for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubate for 6-18 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

A dose-dependent decrease in TNF-α levels in the compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

-

| Condition | Expected TNF-α Level |

| Untreated Cells | Low / Undetectable |

| LPS-Treated Cells | High |

| LPS + Active Compound | Dose-dependent reduction |

Summary and Future Directions

This guide has outlined a systematic, evidence-based approach to elucidating the therapeutic potential of this compound. By focusing on well-established targets for the broader quinoline class—namely Protein Kinase CK2, DNA topoisomerases, and inflammatory pathways—researchers can efficiently navigate the early stages of drug discovery. The provided experimental workflows are designed to be self-validating, progressing from direct biochemical assays to more complex cell-based functional readouts.

Positive results in these initial screens would warrant further investigation, including:

-

Selectivity Profiling: Screening against a broad panel of kinases and other enzymes to determine the compound's selectivity.

-

In Vivo Efficacy: Testing the compound in relevant animal models of cancer or inflammation.

-

Pharmacokinetic and Toxicological Studies: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile.

The exploration of this compound and its derivatives holds considerable promise for the development of novel therapeutic agents.

References

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 157, 1114-1124. [Link]